molecular formula C22H27N3O B14946301 Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-

Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-

Cat. No.: B14946301
M. Wt: 349.5 g/mol
InChI Key: NCVPBYQUMHKMKS-UHFFFAOYSA-N
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Description

Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]- is a complex organic compound that features a unique structure combining an adamantane moiety with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with adamantan-1-ylamine, which undergoes acylation with an appropriate acyl chloride to form the intermediate acetamide. This intermediate is then coupled with 4-(3-methylpyrazol-1-yl)phenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of a nitro group can yield the corresponding amine .

Scientific Research Applications

Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving adamantane and pyrazole derivatives.

    Medicine: The compound has potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the pyrazole ring can interact with specific binding sites on proteins. This dual functionality allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]- apart is the combination of the adamantane and pyrazole moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[4-(3-methylpyrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O/c1-15-6-7-25(24-15)20-4-2-19(3-5-20)23-21(26)14-22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18H,8-14H2,1H3,(H,23,26)

InChI Key

NCVPBYQUMHKMKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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